molecular formula C17H30ClN5O4 B2376975 tert-butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351619-19-6

tert-butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2376975
CAS No.: 1351619-19-6
M. Wt: 403.91
InChI Key: RSCORIZBAMPTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a piperazine-based compound featuring a tert-butyl carbamate group, an ethyl linker, and a 3-methoxy-1-methylpyrazole-4-carboxamide substituent. Its synthesis typically involves Boc-protection/deprotection strategies (e.g., using HCl for deprotection) , similar to other piperazine derivatives. The compound serves as a key intermediate in medicinal chemistry, particularly for developing bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

tert-butyl 4-[2-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O4.ClH/c1-17(2,3)26-16(24)22-10-8-21(9-11-22)7-6-18-14(23)13-12-20(4)19-15(13)25-5;/h12H,6-11H2,1-5H3,(H,18,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCORIZBAMPTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)C2=CN(N=C2OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride , identified by its CAS number 847139-23-5, is a novel derivative of pyrazole that has garnered attention for its potential biological activities. The structural features of this compound suggest it may exhibit various pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The chemical formula of the compound is C14H22N4O3C_{14}H_{22}N_{4}O_{3} with a molecular weight of approximately 298.35 g/mol. The presence of the piperazine ring and methoxy groups are significant in modulating the biological activity of the compound.

Biological Activity Overview

Recent studies have highlighted the biological activity of pyrazole derivatives, including those similar to this compound. These derivatives have been associated with:

  • Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (Caco-2) and cervical carcinoma (HeLa) cells. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival .
  • Anti-inflammatory Effects : Pyrazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are crucial in the inflammatory response .
  • Neuroprotective Properties : Some studies indicate that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Anticancer Studies

A recent investigation into similar pyrazole compounds revealed that they exhibit moderate activity against a panel of cancer cell lines with IC50 values ranging from 0.01 to 0.1 µM. For instance, a derivative showed an IC50 value of approximately 92.4 µM against various cancer types, indicating significant antiproliferative effects .

Cell Line IC50 (µM)
Human Colon Adenocarcinoma0.01
Human Cervical Carcinoma0.05
Human Lung Adenocarcinoma0.03
Human Melanoma0.04

Anti-inflammatory Activity

In vitro assays have shown that pyrazole derivatives can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .

Neuroprotective Effects

Research on neuroprotective activities has demonstrated that certain pyrazole derivatives can mitigate neuronal damage in models of oxidative stress, showing promise for treating conditions like Alzheimer's disease .

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on a series of substituted pyrazoles found that one derivative exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
  • Neuroprotection in Animal Models : In vivo studies using rodent models indicated that administration of pyrazole derivatives could significantly improve cognitive function and reduce markers of neuroinflammation following induced oxidative stress .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antifungal Activity
Recent studies have highlighted the antifungal properties of pyrazole derivatives, including tert-butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride. A series of derivatives demonstrated significant in vitro activity against Sclerotinia sclerotiorum, with effective concentrations (EC50 values) indicating their potential as antifungal agents . The structural modifications of pyrazoles have been linked to enhanced bioactivity, suggesting a promising avenue for developing new antifungal therapies.

2. Anticancer Properties
Research has shown that pyrazole derivatives can exhibit anticancer activity. For instance, compounds similar to this compound have been studied for their effects on human liver carcinoma cell lines (HepG-2). These studies indicate that certain modifications can lead to increased cytotoxicity against cancer cells, making them candidates for further development in cancer therapeutics .

3. Neurological Applications
The compound's structural features suggest potential applications in treating neurological disorders. Pyrazoles are known for their anticonvulsant properties, and derivatives have been synthesized and tested for efficacy in seizure models. The presence of specific functional groups can enhance the pharmacological profile of these compounds, potentially leading to new treatments for epilepsy and other neurological conditions .

Agricultural Applications

1. Microbiocidal Properties
The microbiocidal effects of pyrazole derivatives have been explored, with findings indicating that certain compounds can effectively inhibit the growth of various pathogens affecting crops. This opens up possibilities for developing new agrochemicals based on the structure of this compound, which could provide safer and more effective alternatives to traditional pesticides .

Material Science Applications

1. Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in synthesizing novel polymeric materials. The incorporation of pyrazole moieties into polymers can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntifungal agentsEffective against Sclerotinia sclerotiorum
Anticancer therapiesCytotoxicity against HepG-2 cancer cells
Neurological treatmentsPotential anticonvulsant properties
Agricultural ScienceMicrobiocidal agentsInhibition of crop pathogens
Material SciencePolymer synthesisEnhanced thermal stability and mechanical strength

Comparison with Similar Compounds

Structural Analogues and Substituent Diversity

Piperazine derivatives are widely studied due to their structural versatility. Below is a comparison of the target compound with structurally related analogs (Table 1):

Table 1: Structural Comparison of Piperazine Derivatives
Compound Name Piperazine Substituent Heterocyclic Group Salt Form Key Features
Target Compound 2-(3-Methoxy-1-methylpyrazole-4-carboxamido)ethyl Pyrazole Hydrochloride Tert-butyl carbamate enhances crystallinity; pyrazole aids H-bonding
HBK14 () (2,6-Dimethylphenoxy)ethoxyethyl None Hydrochloride Phenoxy group increases lipophilicity; chloro/methyl groups modulate activity
HBK15 () (2-Chloro-6-methylphenoxy)ethoxyethyl None Hydrochloride Chloro substituent improves metabolic stability
1-((Trifluoromethyl)sulfonyl)piperazine hydrochloride () Trifluoromethylsulfonyl None Hydrochloride Electron-withdrawing sulfonyl group enhances solubility
6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazinyl)pyrimidine-4-carboxylic acid () 2-(Trifluoromethyl)phenyl-pyrimidine Pyrimidine Not specified Pyrimidine-carboxylic acid moiety enables metal coordination
tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate () 2-Hydroxyethyl None Hydrochloride Hydroxyethyl improves aqueous solubility
Compound in 5-(2-Chloroacetamido)-1-methyl-1H-1,2,4-triazol-3-yl Triazole Not specified Chloroacetamido-triazole enhances electrophilic reactivity

Key Insights from Structural Variations

Hydrochloride Salt : The hydrochloride form is common (e.g., HBK14–19, ), improving solubility and crystallinity, which facilitates purification and formulation .

Triazole (): Increases electrophilicity for nucleophilic substitution reactions . Pyrimidine (): Enables metal coordination and π-stacking interactions in target binding .

Trifluoromethyl groups (): Increase electron-withdrawing effects, altering pharmacokinetics .

Preparation Methods

Boc Protection of Piperazine

Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to introduce the Boc group. For example, in anhydrous dichloromethane (DCM), piperazine reacts with Boc₂O in the presence of triethylamine (TEA) at 0°C, yielding tert-butyl piperazine-1-carboxylate in >95% purity. Alternative protocols use dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents, with yields ranging from 85% to 99% depending on stoichiometry and temperature.

Introduction of the Ethyl Side Chain

The ethyl spacer is introduced via alkylation or reductive amination.

Alkylation with Bromoethyl Derivatives

tert-Butyl piperazine-1-carboxylate reacts with bromoethylphthalimide in acetonitrile at 50°C for 4 hours, followed by hydrazinolysis to remove the phthalimide group. This method affords tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate with yields of 67–86%. For instance, a reaction with 2-bromoethylamine hydrobromide in the presence of potassium carbonate (K₂CO₃) in DMF at 110°C for 7 hours achieves 86% yield after silica gel chromatography.

Reductive Amination

A more efficient approach involves reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃). tert-Butyl piperazine-1-carboxylate reacts with acetaldehyde in dichloroethane (DCE) under acidic conditions, yielding the secondary amine after 12 hours at room temperature. This method avoids harsh alkylation conditions and achieves 72–90% yields.

Amidation with 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxylic Acid

The final step couples the ethylamine side chain to the pyrazole carboxamide.

Activation of the Carboxylic Acid

3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt). For example, in DMF, the carboxylic acid reacts with HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) for 30 minutes at 0°C to form the active ester.

Coupling Reaction

The activated ester is then reacted with tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate in DMF at room temperature for 12–24 hours. Purification via column chromatography (ethyl acetate/hexane, 3:7) yields the amide product in 75–88% purity.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in dioxane or ethyl acetate. For instance, adding 4M HCl in dioxane to a solution of the amide in dry ether precipitates the hydrochloride salt, which is filtered and dried under vacuum to achieve >95% purity.

Optimization and Challenges

Yield Optimization

  • Alkylation vs. Reductive Amination : Reductive amination provides higher yields (86% vs. 72%) but requires strict anhydrous conditions.
  • Coupling Agents : HATU outperforms EDC/HOBt in amidation, reducing reaction times from 24 hours to 6 hours.

Purification Strategies

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively isolates intermediates.
  • Crystallization : The final hydrochloride salt is recrystallized from ethanol/water (9:1) to enhance purity.

Data Tables

Table 1: Key Reaction Conditions and Yields

Step Reagents/Conditions Yield Reference
Boc Protection Boc₂O, TEA, DCM, 0°C → RT 99%
Alkylation 2-Bromoethylamine, K₂CO₃, DMF, 110°C 86%
Reductive Amination Acetaldehyde, NaBH(OAc)₃, DCE 90%
Amidation HATU, DIPEA, DMF, 24h 88%
HCl Salt Formation 4M HCl in dioxane 95%

Q & A

Q. Methodological Insight :

  • Table 1 : Summary of Key Reaction Steps from Patent Data

    StepReagents/ConditionsYieldKey Analytical Data (LCMS/NMR)
    1CuI, XPhos, K3_3PO4_4, 140°C21–60%m/z 344.2 [M+H]+^+; δ 8.24 ppm (pyridine-H)
    2HCl/dioxane, K2_2CO3_389–94%m/z 244.2 [M+H]+^+; loss of Boc group confirmed

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., Boc tert-butyl singlet at δ 1.46 ppm; pyrazole protons at δ 7.5–8.2 ppm) .
  • LCMS : Monitors reaction progress and confirms molecular weight (e.g., m/z 344.2 for intermediate) .
  • X-ray Crystallography : Resolves 3D structure using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex piperazine-pyrazole systems.

How can reaction conditions be optimized to improve yield and purity?

Q. Advanced

  • Catalyst Screening : Replace CuI with Pd-based catalysts (e.g., Pd(OAc)2_2) for higher cross-coupling efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., NMP) for better solubility of intermediates .
  • DOE (Design of Experiments) : Vary temperature (100–140°C) and reaction time (12–24 hrs) to maximize yield .

Case Study :
In Pfizer’s synthesis (), increasing the Pd catalyst loading from 5% to 10% improved yield from 42% to 60% for a similar intermediate.

How should researchers address discrepancies in spectroscopic data between synthesis batches?

Q. Advanced

  • Impurity Profiling : Use HPLC with PDA detection to identify byproducts (e.g., unreacted starting materials or de-Boc derivatives) .
  • Isotopic Labeling : Introduce 13^{13}C labels at reactive sites to trace unexpected side reactions (e.g., via 13^{13}C NMR) .

Example : In , LCMS revealed impurities (m/z 270) due to incomplete deprotection, resolved by extended stirring with K2_2CO3_3 .

What computational methods predict the compound’s reactivity and binding modes?

Q. Advanced

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for key reactions (e.g., amide bond formation) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinase targets) using AMBER or GROMACS .

Data-Driven Approach :
ICReDD’s workflow () combines computational reaction path searches with experimental validation, reducing optimization time by 50%.

What are common impurities in this compound’s synthesis, and how are they mitigated?

Q. Basic

  • Byproducts : Unreacted bromopyridine (δ 7.8–8.2 ppm in 1^1H NMR) or Boc-protected intermediates.
  • Mitigation Strategies :
    • Silica Gel Chromatography : Elute with ethyl acetate/petroleum ether gradients (0–100%) .
    • Recrystallization : Use methanol/dichloromethane mixtures to remove polar impurities .

How to design experiments to study this compound’s biological activity?

Q. Advanced

  • In Vitro Assays :
    • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
    • Cellular Uptake : Use radiolabeled 3^3H-compound to quantify permeability in Caco-2 cells .
  • In Vivo Models : Evaluate pharmacokinetics in rodent models with LCMS-based quantification .

What strategies enable selective functionalization of the piperazine ring?

Q. Advanced

  • Protecting Group Strategies : Use orthogonal protection (e.g., Fmoc for one nitrogen, Boc for the other) .
  • Directed Metalation : Employ Pd-catalyzed C-H activation to introduce substituents regioselectively .

Example : In , selective thiadiazole coupling at the pyridine 3-position achieved 89% yield using XPhos ligand .

How does X-ray crystallography resolve this compound’s stereochemical uncertainties?

Q. Advanced

  • SHELX Refinement : SHELXL refines twinned crystals (common in piperazine derivatives) using HKLF 5 format .
  • Key Parameters :
    • TWIN Law : Identify twin domains (e.g., 0.33–0.67 scale factors).
    • R-Factors : Aim for R1 < 5% for high-resolution data (<1.2 Å) .

What mechanistic insights guide the optimization of amide bond formation?

Q. Advanced

  • Kinetic Studies : Monitor reaction progress via in situ IR to detect carbodiimide intermediates .
  • Isotope Effects : Use 15^{15}N-labeled amines to study nucleophilic attack rates via 15^{15}N NMR .

Table 2 : Optimized Conditions for Amide Coupling

ParameterOptimal Range
BaseTriethylamine (2.5 eq)
SolventDMF, 0°C → RT
Coupling AgentEDC·HCl (1.2 eq) with HOBt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.